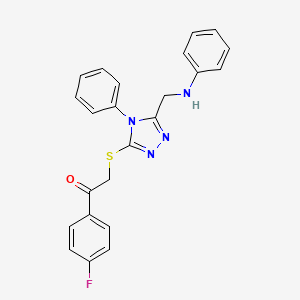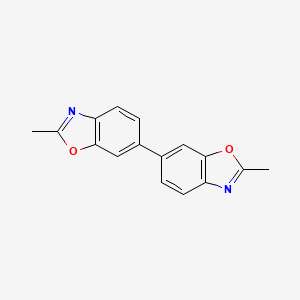![molecular formula C24H17FN4O3S2 B12011402 3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 609793-09-1](/img/structure/B12011402.png)
3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fluorinated dithiocarbazate imine derivative. Its chemical formula is C₁₆H₁₂FN₃OS . Let’s break down its structure:
- The compound contains a thiazolidinone ring (a five-membered ring containing sulfur and nitrogen atoms) with an azomethine group (C=N) in the Z configuration.
- The Z form is stabilized by an intramolecular N—H⋯O hydrogen bond.
- In the solid state, the molecule exhibits near-planarity.
Preparation Methods
The compound is synthesized through a one-pot, multi-component condensation reaction involving the following reactants:
- Hydrazine hydrate
- Carbon disulfide
- 4-fluorobenzyl chloride
- Isatin
The reaction conditions and industrial production methods would need further investigation, but this initial synthesis provides a starting point.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions for these reactions remain to be explored. Major products formed from these reactions would depend on the specific reaction type.
Scientific Research Applications
- Chemistry : Its unique structure and fluorine substitution make it interesting for further chemical studies.
- Biology : Investigating its interactions with biological systems could reveal novel properties.
- Medicine : Although specific applications are not yet established, its fluorine content suggests potential pharmacological relevance.
- Industry : Further research may uncover industrial uses.
Mechanism of Action
The compound’s mechanism of action remains speculative. Molecular targets and pathways involved would require detailed investigation.
Comparison with Similar Compounds
While no direct analogs are mentioned, comparing it to other sulfur-containing and fluorinated compounds could highlight its uniqueness.
Remember that this compound is an emerging area of study, and ongoing research will likely reveal more about its properties and applications
Properties
CAS No. |
609793-09-1 |
|---|---|
Molecular Formula |
C24H17FN4O3S2 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H17FN4O3S2/c25-16-8-6-15(7-9-16)14-29-23(31)19(34-24(29)33)12-18-21(26-13-17-4-3-11-32-17)27-20-5-1-2-10-28(20)22(18)30/h1-12,26H,13-14H2/b19-12- |
InChI Key |
BQQOYBRQBXEMSM-UNOMPAQXSA-N |
Isomeric SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCC5=CC=CO5 |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


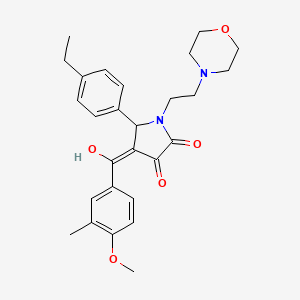
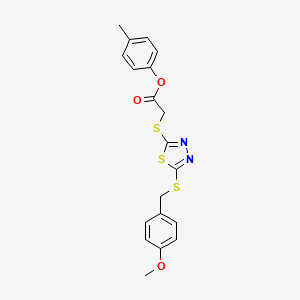
![N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide](/img/structure/B12011334.png)
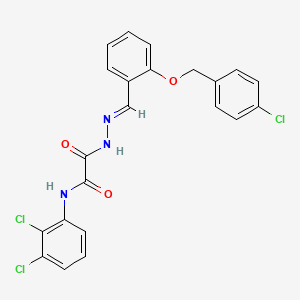
![methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011342.png)
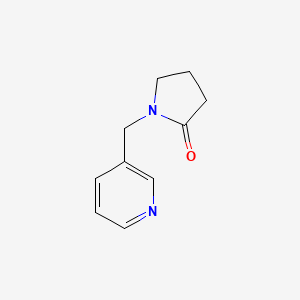
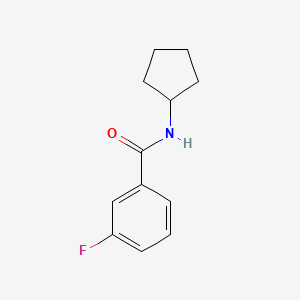
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12011370.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011376.png)
![3-Ethyl-2-((2-mesityl-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12011384.png)

